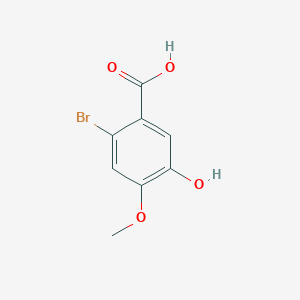

2-Bromo-5-hydroxy-4-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-hydroxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHWIPQTBHQOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-5-hydroxy-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-hydroxy-4-methoxybenzoic acid, with the CAS Number 98437-41-3, is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom, a hydroxyl group, and a methoxy group on the benzene ring, makes it a versatile building block in organic synthesis and a compound of interest for potential biological activities. This technical guide provides an in-depth overview of its chemical properties, a detailed proposed synthesis protocol, and a discussion of its potential applications in drug discovery, including its putative role as an antiviral agent and a 5-HT2C receptor inhibitor.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 98437-41-3 | [1] |

| Molecular Formula | C₈H₇BrO₄ | [1] |

| Molecular Weight | 247.04 g/mol | [1] |

| Melting Point | 270 °C | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |

| Canonical SMILES | COC1=C(C=C(C(=C1)O)C(=O)O)Br | [1] |

| InChI Key | Not available in search results |

Synthesis of this compound

Proposed Synthetic Workflow

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

This protocol is adapted from the synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde from 2-bromo-4,5-dimethoxybenzaldehyde.[2]

-

Materials:

-

2-Bromo-4,5-dimethoxybenzaldehyde

-

Methionine

-

Concentrated Sulfuric Acid

-

Appropriate organic solvent (e.g., Dichloromethane)

-

Water

-

Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve 2-bromo-4,5-dimethoxybenzaldehyde in a suitable organic solvent in a round-bottom flask.

-

Add a molar equivalent of methionine to the solution.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid while stirring.

-

Allow the reaction to proceed at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by carefully adding ice-cold water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.

-

Purify the crude product by column chromatography or recrystallization.

-

Step 2: Oxidation of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde to this compound

This is a general protocol for the oxidation of an aldehyde to a carboxylic acid.

-

Materials:

-

2-Bromo-5-hydroxy-4-methoxybenzaldehyde

-

Potassium Permanganate (KMnO₄) or other suitable oxidizing agent (e.g., Jones reagent)

-

Acetone or a suitable solvent

-

Dilute Sulfuric Acid

-

Sodium Bisulfite solution

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

-

Procedure:

-

Dissolve 2-Bromo-5-hydroxy-4-methoxybenzaldehyde in a suitable solvent such as acetone in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water to the stirred solution.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction.

-

Quench the reaction by adding a sodium bisulfite solution until the manganese dioxide precipitate dissolves.

-

Acidify the solution with dilute sulfuric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Potential Biological Activities and Applications

This compound has been noted for its potential as an antiviral agent and as an inhibitor of the 5-HT2C receptor.[1] These potential activities make it a compound of interest for further investigation in drug discovery programs.

5-HT2C Receptor Inhibition

The 5-HT2C receptor is a G protein-coupled receptor involved in the regulation of mood, appetite, and other central nervous system functions. Inhibition of this receptor is a therapeutic strategy for conditions such as depression and anxiety.

Signaling Pathway of the 5-HT2C Receptor

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-hydroxy-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-hydroxy-4-methoxybenzoic acid, a substituted aromatic carboxylic acid, holds significant interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a bromine atom, a hydroxyl group, and a methoxy group on the benzoic acid core, imparts a range of chemical and biological properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its potential biological interactions and synthetic pathways.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 98437-41-3 | [1] |

| Molecular Formula | C₈H₇BrO₄ | [1] |

| Molecular Weight | 247.04 g/mol | [1] |

| Melting Point | 270-274 °C | N/A |

| Boiling Point (Predicted) | 365.7 °C at 760 mmHg | N/A |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |

| pKa (Predicted) | N/A | N/A |

| logP (Predicted) | 1.8 | [2] |

| SMILES | COC1=C(C=C(C(=C1)O)C(=O)O)Br | [1] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for compound characterization. The following are detailed methodologies for key experimental procedures.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (T1) and the temperature at which the entire solid has melted (T2). The melting point range is reported as T1-T2.

Boiling Point Determination (Distillation Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Materials:

-

Distillation apparatus (distilling flask, condenser, receiving flask)

-

Heating mantle

-

Thermometer

-

Boiling chips

-

Sample of this compound

Procedure:

-

Place a small volume of the sample in the distilling flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The boiling point is the constant temperature at which the liquid and vapor are in equilibrium, and the condensate is steadily dripping into the receiving flask. Record this temperature.

Solubility Assessment

Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.

Materials:

-

Test tubes

-

Vortex mixer

-

Spatula

-

Sample of this compound

-

A range of solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane)

Procedure:

-

Add approximately 10 mg of the solid sample to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution. Classify the solubility as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Repeat the procedure for each solvent. For quantitative analysis, a gravimetric or spectroscopic method can be employed after reaching saturation.

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It can be determined by titrating the acidic compound with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.

Materials:

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Sample of this compound

-

Solvent (e.g., a mixture of water and a co-solvent like ethanol if the compound is not fully water-soluble)

Procedure:

-

Dissolve a precisely weighed amount of the sample in a known volume of the solvent in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Add the standardized base solution in small, known increments from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the volume of base added.

-

Continue the titration past the equivalence point (the point of rapid pH change).

-

Plot a graph of pH versus the volume of base added. The pKa is the pH at the point where half of the acid has been neutralized.

logP Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octanol and water. logP is the logarithm of this ratio and is a measure of lipophilicity.

Materials:

-

Separatory funnel

-

Vortex mixer or shaker

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or HPLC

-

1-Octanol (pre-saturated with water)

-

Water (pre-saturated with 1-octanol)

-

Sample of this compound

Procedure:

-

Prepare a stock solution of the sample in the aqueous phase.

-

Add equal volumes of the aqueous stock solution and the pre-saturated 1-octanol to a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

-

Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.[3]

Potential Biological Activity and Synthetic Pathways

While detailed experimental data on the biological activity of this compound is limited, its structural motifs suggest potential interactions with biological targets. It has been noted for its potential antiviral properties and as an inhibitor of the 5-HT2C receptor.[1]

5-HT2C Receptor Antagonist Signaling Pathway

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), primarily signals through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). An antagonist would block the initial binding of serotonin, thereby inhibiting this downstream signaling cascade.[4][5][6]

Caption: Antagonism of the 5-HT2C receptor signaling cascade.

General Antiviral Action Workflow

The antiviral properties of benzoic acid derivatives can manifest through various mechanisms. A common mode of action involves the inhibition of viral entry into host cells or interference with viral replication processes. The following diagram illustrates a generalized workflow for evaluating such antiviral activity.

Caption: Workflow for evaluating the antiviral efficacy of a compound.

Synthetic Workflow

The synthesis of this compound can be approached from commercially available starting materials. A plausible synthetic route involves the bromination of a suitable precursor followed by functional group manipulation. A detailed protocol for the synthesis of the related compound, 2-bromo-5-methoxybenzoic acid, involves the bromination of m-anisic acid.[7] A potential route to the target compound could involve the demethylation of a dimethoxy precursor.

The synthesis of the precursor, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, has been described, which involves the bromination and subsequent hydrolysis of veratraldehyde.[8] This aldehyde could then be oxidized to the corresponding carboxylic acid.

Caption: A potential synthetic route to the target compound.

Conclusion

This compound is a compound with a rich potential for further investigation. This guide has summarized its key physicochemical properties and provided standardized protocols for their experimental determination. The exploration of its biological activities, particularly as an antiviral agent and a 5-HT2C receptor antagonist, presents exciting avenues for future research. The outlined synthetic pathways offer a foundation for its preparation in a laboratory setting. This comprehensive overview serves as a valuable resource for researchers embarking on studies involving this intriguing molecule.

References

- 1. This compound | 98437-41-3 | YDA43741 [biosynth.com]

- 2. PubChemLite - this compound (C8H7BrO4) [pubchemlite.lcsb.uni.lu]

- 3. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 2-Bromo-5-hydroxy-4-methoxybenzoic Acid: Structural Analysis, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-Bromo-5-hydroxy-4-methoxybenzoic acid, a substituted aromatic carboxylic acid of interest to researchers in synthetic chemistry and drug development. The document details its physicochemical properties, outlines protocols for its structural characterization and synthesis, and explores its known and potential biological applications. Key data is presented in tabular format for clarity, and workflows are visualized using diagrams to facilitate understanding. This guide is intended for researchers, scientists, and drug development professionals seeking detailed information on this versatile chemical compound.

Physicochemical and Structural Properties

This compound is a poly-substituted benzoic acid derivative. Its structure incorporates a bromine atom, a hydroxyl group, a methoxy group, and a carboxylic acid group on the benzene ring. These functional groups confer specific chemical reactivity and are key to its utility as a building block in organic synthesis.

Data Presentation

A summary of the key quantitative and identifying properties of this compound is provided below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 98437-41-3 | [2] |

| Molecular Formula | C₈H₇BrO₄ | [1][2] |

| Molecular Weight | 247.04 g/mol | [2] |

| Melting Point | 270-274 °C | [3] |

| Flash Point | 270 °C | [2] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO) | [2] |

| Canonical SMILES | COC1=C(C=C(C(=C1)O)C(=O)O)Br | [2] |

| InChIKey | QOHWIPQTBHQOQW-UHFFFAOYSA-N | [1] |

Structural Analysis and Spectroscopic Data

Definitive structural elucidation relies on a combination of spectroscopic techniques. While a complete experimental dataset for this specific molecule is not publicly available, its structure allows for the prediction of characteristic spectral features.

Predicted Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the hydroxyl proton, the carboxylic acid proton, and the methoxy group protons. The aromatic protons will appear as singlets due to their isolation from other protons on the ring. The hydroxyl and carboxylic acid protons will be broad singlets with chemical shifts dependent on the solvent and concentration. The methoxy protons will appear as a sharp singlet around 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The aromatic carbons will resonate in the 100-160 ppm range, with their specific shifts influenced by the attached substituents (Br, OH, OCH₃, COOH). The methoxy carbon will appear as a signal around 55-60 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad absorption band for the O-H stretch of the carboxylic acid, typically centered around 3000 cm⁻¹. The phenolic O-H stretch will appear around 3300-3500 cm⁻¹. A sharp, strong peak for the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700 cm⁻¹. C-O stretching bands for the ether and acid will be visible in the 1200-1300 cm⁻¹ region, and aromatic C=C stretching will produce signals in the 1450-1600 cm⁻¹ range.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity, which is indicative of the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Predicted collision cross-section values for various adducts have been calculated.[1]

Experimental Protocols for Structural Analysis

The following are standard protocols for obtaining spectroscopic data for an organic compound like this compound.

Protocol 2.2.1: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound is soluble in DMSO[2]) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

Protocol 2.2.2: FT-IR Spectroscopy

-

Sample Preparation: Prepare a solid sample using either the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR). For KBr, mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background scan of the empty sample holder (for KBr) or clean ATR crystal should be run first and subtracted from the sample spectrum.

Protocol 2.2.3: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the solution into an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Acquire spectra in both positive and negative ion modes to identify the most stable molecular ion ([M+H]⁺ or [M-H]⁻).

-

Data Processing: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition, comparing it to the theoretical formula C₈H₇BrO₄.

Synthesis and Reactivity

This compound serves as a valuable intermediate. While specific synthesis procedures for this exact molecule are not widely published, a plausible route can be inferred from the synthesis of structurally related compounds, such as 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. The most direct precursor would be 5-hydroxy-4-methoxybenzoic acid, which would undergo regioselective bromination.

Proposed Synthetic Pathway

A likely synthesis involves the direct bromination of 5-hydroxy-4-methoxybenzoic acid. The hydroxyl and methoxy groups are ortho-, para-directing, and the carboxylic acid group is meta-directing and deactivating. The position ortho to the strongly activating hydroxyl group and meta to the carboxyl group is the most likely site for electrophilic substitution.

Experimental Protocol for Synthesis

This protocol is adapted from methods used for similar brominations of phenolic compounds.[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-hydroxy-4-methoxybenzoic acid in glacial acetic acid.

-

Bromination: To the stirred solution, add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 15 minutes at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-water. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and succinimide.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound. Dry the final product under vacuum.

Biological Activity and Potential Applications

This compound is a versatile building block for more complex molecules.[2] Its structural motifs suggest potential for biological activity, drawing parallels with other substituted benzoic acids.

Known and Potential Applications

-

Synthetic Intermediate: It is used as a building block in organic synthesis and for the preparation of polymers.[2] It can also serve as an intermediate in the synthesis of amino acids like L-tyrosine.[2]

-

Pharmacological Potential: The compound has been studied for antiviral properties and as a potential inhibitor of the 5-HT2C receptor, a target for treating obesity, depression, and other CNS disorders.[2]

-

Anticancer Research: Structurally related methoxybenzoic acid derivatives have demonstrated anticancer activity. For instance, some analogues inhibit the Akt/NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[6] Given its structure, this compound could be investigated for similar cytotoxic or pathway-specific inhibitory effects.

-

Antioxidant Properties: Phenolic compounds are well-known for their antioxidant capabilities. The hydroxyl group on the aromatic ring suggests that this molecule may act as a radical scavenger, a property seen in derivatives of the related 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.[4]

Experimental Protocol for Biological Screening: MTT Assay

To assess the potential cytotoxic effects of this compound on cancer cells, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.[6]

-

Cell Culture: Plate cancer cells (e.g., a human breast cancer cell line like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in the culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include wells with medium only (negative control) and medium with DMSO at the highest concentration used (vehicle control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Conclusion

This compound is a chemical compound with significant potential, primarily as a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceuticals. Its defined physicochemical properties and reactive functional groups make it a valuable tool for synthetic chemists. While detailed biological studies are limited, its structural similarity to other bioactive benzoic acid derivatives suggests that further investigation into its pharmacological properties, particularly in antiviral and anticancer research, is warranted. The protocols and data presented in this guide offer a foundational resource for scientists and researchers working with or exploring the applications of this compound.

References

- 1. PubChemLite - this compound (C8H7BrO4) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 98437-41-3 | YDA43741 [biosynth.com]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-hydroxy-4-methoxybenzoic Acid from Vanillic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 2-Bromo-5-hydroxy-4-methoxybenzoic acid, a valuable building block in medicinal chemistry and organic synthesis, starting from the readily available precursor, vanillic acid. The synthesis is a multi-step process that involves the critical steps of regioselective bromination and subsequent purification to isolate the desired isomer.

Synthetic Pathway Overview

The synthesis of this compound from vanillic acid is primarily a two-step process:

-

Regioselective Bromination of Vanillic Acid: This electrophilic aromatic substitution introduces a bromine atom onto the benzene ring. The key challenge in this step is to control the regioselectivity to favor the formation of the 2-bromo isomer over other possible isomers (e.g., 5-bromo and 6-bromo).

-

Purification of this compound: As the bromination step is likely to yield a mixture of isomers, a robust purification strategy is essential to isolate the target compound in high purity.

The following diagram illustrates the logical workflow for this synthesis.

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for ortho-selective bromination of phenols and the purification of aromatic acid isomers. Optimization may be required to achieve desired yields and purity.

Step 1: Regioselective Bromination of Vanillic Acid

This procedure is adapted from methodologies for the ortho-bromination of para-substituted phenols, which has been shown to be effective using N-bromosuccinimide (NBS) with a catalytic amount of p-toluenesulfonic acid (pTsOH).[1][2]

-

Materials:

-

Vanillic acid

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (pTsOH) monohydrate

-

ACS-grade Methanol

-

Saturated sodium thiosulfate solution

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve vanillic acid (1.0 eq) in ACS-grade methanol.

-

Add p-toluenesulfonic acid monohydrate (0.1 eq) to the solution and stir until it dissolves.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted NBS.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product, which will be a mixture of brominated isomers.

-

Step 2: Purification of this compound

The separation of the desired 2-bromo isomer from the other isomers is a critical step and can be achieved through column chromatography or fractional crystallization.

-

Method A: Column Chromatography

-

Materials:

-

Crude bromovanillic acid mixture

-

Silica gel

-

Hexane

-

Ethyl acetate

-

Dichloromethane (optional)

-

-

Procedure:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the desired 2-bromo isomer.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound.

-

-

-

Method B: Fractional Crystallization

-

Materials:

-

Crude bromovanillic acid mixture

-

Suitable solvent or solvent mixture (e.g., ethanol/water, acetic acid/water)

-

-

Procedure:

-

Dissolve the crude product in a minimum amount of a hot solvent mixture.

-

Allow the solution to cool slowly to room temperature.

-

If crystals form, they may be enriched in one of the isomers. The solubility of positional isomers can differ, allowing for their separation.[3]

-

Filter the crystals and analyze their purity (e.g., by HPLC or NMR).

-

The mother liquor can be concentrated and subjected to further crystallization steps to isolate more of the desired product or other isomers. This process may need to be repeated several times to achieve high purity.

-

-

Data Presentation

The following table summarizes the key quantitative parameters for the proposed synthesis. Note that yields are estimates and will depend on the successful separation of the isomers.

| Parameter | Step 1: Bromination | Step 2: Purification |

| Reactants | Vanillic acid, NBS, pTsOH | Crude Isomer Mixture |

| Solvent | Methanol | Hexane/Ethyl Acetate (Chromatography) or Ethanol/Water (Crystallization) |

| Reaction Time | 1-4 hours (TLC monitored) | N/A |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Typical Yield | 70-90% (Crude Mixture) | 20-50% (of 2-bromo isomer, highly dependent on separation efficiency) |

| Purity | Mixture of isomers | >95% (after purification) |

Signaling Pathways and Logical Relationships

The regioselectivity of the bromination of vanillic acid is determined by the directing effects of the substituents on the aromatic ring. The hydroxyl and methoxy groups are ortho-para directing, while the carboxylic acid group is meta directing. This leads to the potential formation of multiple isomers.

Caption: Directing effects of substituents on the bromination of vanillic acid.

This guide provides a comprehensive overview for the synthesis of this compound from vanillic acid. The success of this synthesis hinges on careful control of the bromination reaction to maximize the yield of the ortho-substituted product and an effective purification strategy to isolate the desired isomer. For researchers in drug development, mastering such regioselective syntheses is crucial for accessing novel chemical entities.

References

- 1. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

The Diverse Biological Activities of 2-Bromo-5-hydroxy-4-methoxybenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthetic scaffold of 2-Bromo-5-hydroxy-4-methoxybenzoic acid offers a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities exhibited by its derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to support ongoing research and drug development efforts in this area.

Anticancer Activity

Derivatives of benzoic acid are well-documented for their potential as anticancer agents, and the introduction of a bromine atom along with hydroxyl and methoxy groups on the phenyl ring can significantly influence this activity. While specific data on a broad range of this compound derivatives is still emerging, studies on structurally similar compounds provide valuable insights into their potential efficacy and mechanisms of action.

Quantitative Anticancer Data

The cytotoxic effects of various benzoic acid derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological processes, is a key metric in these assessments. The following table summarizes the IC50 values for some relevant substituted benzoic acid derivatives, highlighting their potential as anticancer compounds.[1][2]

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinazolinone derivatives | MCF-7 (Breast) | 100 | [2] |

| 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivatives | MCF-7 (Breast) | 15.6 - 18.7 | [2] |

| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Human cervical cancer | 17.84 | [1] |

| Acrylamide–PABA analog 4j | MCF-7 (Breast) | 1.83 | [1] |

| Acrylamide–PABA analog 4a | MCF-7 (Breast) | 2.99 | [1] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[1]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Expose the cells to various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls and a positive control (a known anticancer drug).[1]

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.[1]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value of the tested compounds.

Signaling Pathways in Cancer

Substituted benzoic acids can exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Key pathways that have been implicated include the PI3K/Akt/mTOR, MAPK, and NF-κB signaling cascades.[3][4] The estrogenic activity of some hydroxybenzoic acids has also been shown to be mediated through estrogen receptor α-dependent signaling pathways.[5]

Antimicrobial Activity

Derivatives of 2-bromo-5-hydroxybenzaldehyde, a closely related precursor, have demonstrated notable antimicrobial properties. The conversion of the aldehyde group into Schiff bases or other derivatives can enhance this activity.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following data is for derivatives of 2-bromo-5-hydroxybenzaldehyde.

| Derivative | Organism | MIC (µg/mL) | Reference |

| Hydrazone derivative | Gram-positive bacteria | Potent activity | [6] |

| Ethyl ester | Staphylococcus aureus | Comparable to hydrazone | [6] |

| Ethyl ester | Bacillus cereus | Comparable to hydrazone | [6] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[6]

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition

The inhibitory effects of benzoic acid derivatives on various enzymes are a significant area of research. For instance, benzaldehyde derivatives are known to inhibit tyrosinase, a key enzyme in melanin synthesis.[6]

Quantitative Enzyme Inhibition Data

The inhibitory potential of benzoic acid derivatives against various enzymes is often quantified by their IC50 values.

| Compound Class/Derivative | Enzyme | IC50 (µM) | Reference |

| Benzoic acid | Polyphenol Oxidase (PPO) | 1425 | [7] |

| 2,4-Dihydroxycinnamic acid | Polyphenol Oxidase (PPO) | 92 | [7] |

| Gallic acid, Vanillic acid, Syringic acid, Protocatechuic acid | Secretory Phospholipase A2 (sPLA2) | Micromolar concentrations | [8] |

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the enzyme inhibitory activity of this compound derivatives.

Procedure:

-

Reagent Preparation: Prepare the necessary buffer, substrate, and enzyme solutions.

-

Inhibitor Preparation: Prepare stock solutions of the test compounds (inhibitors) in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the buffer, enzyme solution, and varying concentrations of the inhibitor.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for a specific period to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Monitoring Reaction Progress: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product.

-

Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Determine the percentage of inhibition and calculate the IC50 value.

Tyrosinase Inhibition Signaling Pathway

Benzaldehyde derivatives can inhibit tyrosinase, which is involved in the catalytic conversion of L-tyrosine to melanin. This inhibition is often achieved through the formation of a Schiff base with an amino group in the enzyme's active site.[6]

Synthesis and Logical Workflow

The development of novel derivatives of this compound and the evaluation of their biological activities follow a logical progression from synthesis to comprehensive biological screening.

General Synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

The precursor aldehyde can be synthesized from veratraldehyde through bromination and subsequent selective hydrolysis of a methoxy group.[9] This aldehyde can then be converted to the corresponding benzoic acid by oxidation, and further derivatized to amides, esters, and other analogs.

Logical Workflow for Drug Discovery

The process of identifying and characterizing new bioactive derivatives involves a systematic workflow.

This technical guide provides a foundational understanding of the biological potential of this compound derivatives. Further research is warranted to synthesize and evaluate a wider range of these compounds to establish clear structure-activity relationships and to elucidate their precise mechanisms of action. The detailed protocols and visualized pathways presented herein are intended to facilitate these future investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. preprints.org [preprints.org]

- 3. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mechanistic Pathways of Malignancy in Breast Cancer Stem Cells [frontiersin.org]

- 5. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Bromo-5-hydroxy-4-methoxybenzoic acid: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-hydroxy-4-methoxybenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a carboxylic acid, a hydroxyl group, a methoxy group, and a bromine atom, provides multiple reactive sites for strategic molecular elaboration. This allows for its incorporation into diverse scaffolds, particularly in the development of novel therapeutic agents and other bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications in modern organic synthesis, with a focus on its utility in cross-coupling reactions. Detailed experimental protocols and spectroscopic data are provided to facilitate its use in the laboratory.

Chemical Properties and Spectroscopic Data

This compound is a solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO).[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 98437-41-3 | [2] |

| Molecular Formula | C₈H₇BrO₄ | [2] |

| Molecular Weight | 247.04 g/mol | [2] |

| Melting Point | 270-274 °C | [2] |

| Flash Point | 270 °C | [2] |

| Canonical SMILES | COC1=C(C=C(C(=C1)O)C(=O)O)Br | [2] |

Spectroscopic Data

Table 1: ¹H and ¹³C NMR Data of 2-Bromo-5-methoxybenzoic acid

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | 7.58 | d | 8.8 | Ar-H |

| 7.50 | d | 3.0 | Ar-H | |

| 6.95 | dd | 8.8, 3.0 | Ar-H | |

| 3.84 | s | - | -OCH₃ | |

| ¹³C NMR | 165.0 | - | - | C=O |

| 159.9 | - | - | C-OCH₃ | |

| 134.0 | - | - | Ar-C | |

| 124.9 | - | - | Ar-C | |

| 115.0 | - | - | Ar-C | |

| 114.8 | - | - | Ar-C-Br | |

| 55.9 | - | - | -OCH₃ |

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data of 2-Bromo-5-methoxybenzoic acid

| Spectroscopic Technique | Key Peaks |

| IR (KBr, cm⁻¹) | 3435 (O-H), 2924, 2853 (C-H), 1685 (C=O), 1595, 1485 (C=C), 1250 (C-O) |

| MS (ESI) | m/z 229 [M-H]⁻, 231 [M-H+2]⁻ |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A plausible synthetic route involves the bromination of a suitable benzoic acid derivative followed by selective demethylation.

Synthesis of 2-Bromo-5-methoxybenzoic acid

A common precursor for the target molecule is 2-bromo-5-methoxybenzoic acid. This can be synthesized by the bromination of m-anisic acid.[3]

Experimental Protocol:

To a mixture of m-anisic acid (1.67 mol) in acetic acid (1 L), bromine (85 mL) is added, followed by the addition of water (1 L).[3] The mixture is then heated to reflux. After cooling in an ice bath, the precipitated product is collected by filtration and washed with water to afford 2-bromo-5-methoxybenzoic acid.[3]

Yield: 79%[3] Melting Point: 154-156 °C[3]

Figure 1: Synthesis of 2-Bromo-5-methoxybenzoic acid.

Demethylation to this compound

Experimental Protocol (Adapted):

Under an inert atmosphere, a solution of 2-bromo-5-methoxybenzoic acid in anhydrous dichloromethane (DCM) is cooled to 0 °C.[4] A solution of boron tribromide (1.0 - 1.2 equivalents) in DCM is added dropwise.[4] The reaction mixture is allowed to warm to room temperature and stirred for several hours, with the progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched with methanol, followed by water. The product is then extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography.

Figure 2: Demethylation to the target compound.

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of more complex molecules due to its multiple reactive sites. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[5] The bromine atom on this compound (or its ester derivative) can be coupled with a variety of organoboron reagents to introduce new aryl or alkyl substituents. The hydroxyl and carboxylic acid groups may require protection prior to the coupling reaction, depending on the specific reaction conditions and the nature of the coupling partners.

General Experimental Protocol for Suzuki-Miyaura Coupling (ester protected):

To a reaction vessel under an inert atmosphere, add the methyl ester of this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.). A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added. The reaction mixture is heated with vigorous stirring for several hours until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is worked up by extraction with an organic solvent, followed by washing, drying, and purification of the product.

Figure 3: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[6][7] The bromine atom of this compound (or its ester) can be coupled with a wide range of primary and secondary amines to synthesize substituted anilines. Similar to the Suzuki coupling, protection of the acidic functional groups may be necessary.

General Experimental Protocol for Buchwald-Hartwig Amination (ester protected):

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the methyl ester of this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.2-2.0 eq.). Anhydrous toluene or dioxane is added as the solvent. The reaction mixture is heated with stirring for several hours. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Figure 4: General workflow for Buchwald-Hartwig amination.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its multiple functional groups provide a platform for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide has provided an overview of its properties, synthesis, and key applications, along with detailed experimental protocols and spectroscopic data to aid researchers in its effective utilization for the synthesis of complex and biologically active molecules. The strategic use of this building block opens avenues for the development of novel compounds in the fields of medicinal chemistry and materials science.

References

The Versatile Scaffold: Unlocking the Potential of 2-Bromo-5-hydroxy-4-methoxybenzoic Acid in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-hydroxy-4-methoxybenzoic acid is a substituted aromatic carboxylic acid that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique arrangement of functional groups—a carboxylic acid, a hydroxyl group, a methoxy group, and a bromine atom—provides multiple reactive sites for chemical modification, making it an ideal scaffold for the synthesis of diverse molecular architectures. This guide explores the potential applications of this compound in drug discovery, detailing its synthesis, biological activities of its derivatives, and relevant experimental protocols.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its aldehyde analog, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (2-Bromoisovanillin), typically involves the electrophilic bromination of a suitably substituted precursor.

Experimental Protocol: Synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde from Isovanillin [1][2]

This protocol describes the synthesis of the closely related aldehyde, which can be further oxidized to the carboxylic acid.

-

Materials: Isovanillin, acetic acid, anhydrous sodium acetate, iron filings, bromine, ice-water, ethanol.

-

Procedure:

-

Dissolve isovanillin (10 mmol, 1 eq.), anhydrous sodium acetate (20 mmol, 2 eq.), and iron filings (1 mmol, 0.1 eq.) in acetic acid (20 mL).

-

Slowly add bromine (11 mmol, 1.1 eq.) dropwise to the mixture at room temperature.

-

Monitor the reaction for the complete consumption of the starting material.

-

Upon completion, pour the reaction mixture into ice-water (100 mL) to precipitate the product.

-

Stir the mixture for an additional 30 minutes.

-

Collect the solid precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.

-

A similar strategy can be employed for the synthesis of 2-bromo-5-methoxybenzoic acid starting from m-methoxybenzoic acid, as detailed in various patents and synthetic procedures[3][4].

Potential Applications in Medicinal Chemistry

The structural motif of this compound is found in a variety of biologically active compounds, highlighting its potential as a key intermediate in the development of novel therapeutics.

Central Nervous System (CNS) Disorders

Derivatives of this compound have shown promise in the area of neuropharmacology. The parent compound itself has been investigated for its potential to inhibit the 5-HT2C receptor, a target implicated in various neurological and psychiatric conditions, including depression, anxiety, and schizophrenia[5]. Furthermore, the structural similarity of its derivatives to known acetylcholinesterase inhibitors like galanthamine suggests a potential therapeutic application in neurodegenerative diseases such as Alzheimer's disease[1].

Antiviral Activity

This compound has been reported to possess antiviral properties, although the specific viruses targeted and the mechanism of action are not extensively detailed in the initial findings[5]. This presents an opportunity for further investigation and the development of novel antiviral agents based on this scaffold.

Anticancer and Antioxidant Properties

The broader class of bromophenols and their derivatives have been the subject of research for their antioxidant and anticancer activities[2]. The substitution pattern on the aromatic ring of this compound provides a template for the synthesis of compounds with potential antiproliferative effects. For instance, a derivative of the related 4-methoxybenzoic acid has been shown to inhibit the proliferation of prostate cancer cells by targeting the Akt/NFκB cell survival signaling pathway[6].

Urolithin Synthesis and Mitochondrial Health

2-bromo-5-methoxybenzoic acid serves as a key intermediate in the synthesis of urolithins, which are metabolites produced by the gut microbiota from ellagitannins found in pomegranates and other fruits[4]. Urolithin A, in particular, has garnered significant attention for its ability to restore mitochondria and reverse muscle senescence by stimulating mitophagy[4]. The availability of synthetic routes to urolithin derivatives via intermediates like 2-bromo-5-methoxybenzoic acid is crucial for further research into their therapeutic potential.

Quantitative Data

| Derivative Class | Target | Assay Type | Potency (IC50/Ki) | Reference |

| 5-HT2C Receptor Modulators | 5-HT2C Receptor | Radioligand Binding | Data to be determined | [5] |

| Acetylcholinesterase Inhibitors | Acetylcholinesterase | Ellman's Assay | Data to be determined | [1] |

| Antiviral Agents | Specific Virus | Plaque Reduction Assay | Data to be determined | [5] |

| Anticancer Agents | Cancer Cell Line | MTT Assay | Data to be determined | [2][6] |

Key Experimental Workflows and Signaling Pathways

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram illustrates a general workflow for the utilization of this compound in a drug discovery program.

Caption: A generalized workflow for the synthesis and biological evaluation of derivatives of this compound.

Signaling Pathway: Akt/NFκB Inhibition

The Akt/NFκB signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Derivatives of benzoic acids have been shown to interfere with this pathway.

Caption: The Akt/NFκB signaling pathway and a potential point of inhibition by a benzoic acid derivative.

Conclusion

This compound represents a promising starting point for the development of new therapeutic agents. Its synthetic tractability and the diverse biological activities associated with its derivatives make it an attractive scaffold for medicinal chemists. Further exploration of its potential in targeting CNS disorders, viral infections, and cancer is warranted and could lead to the discovery of novel drug candidates. The experimental protocols and conceptual frameworks provided in this guide aim to facilitate such research endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols [mdpi.com]

- 3. prepchem.com [prepchem.com]

- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 5. This compound | 98437-41-3 | YDA43741 [biosynth.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on a Novel Hypothetical Pathway for L-Tyrosine Synthesis from 2-Bromo-5-hydroxy-4-methoxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The synthesis of L-tyrosine from 2-bromo-5-hydroxy-4-methoxybenzoic acid is not a well-established or documented process in current scientific literature. This guide, therefore, presents a hypothetical, multi-step chemical synthesis pathway based on established principles of organic chemistry. The experimental protocols provided are illustrative and would require significant optimization and validation in a laboratory setting.

Introduction

L-Tyrosine is a non-essential amino acid with a crucial role in the synthesis of neurotransmitters, hormones, and melanin. Its efficient synthesis is of significant interest in the pharmaceutical and biotechnology sectors. While enzymatic and fermentation methods for L-tyrosine production are well-established, chemical syntheses offer flexibility in precursor selection and the potential for analog generation. This whitepaper outlines a novel, hypothetical chemical pathway for the synthesis of L-tyrosine starting from this compound. This proposed route involves a series of well-understood organic transformations to construct the characteristic phenolic amino acid structure of L-tyrosine.

Proposed Synthesis Pathway

The conceptualized pathway from this compound to L-tyrosine is a multi-step process. The key transformations include the protection of reactive functional groups, the introduction of a carbon side chain via a cross-coupling reaction, functional group manipulation to form the amino acid moiety, and final deprotection.

Caption: Hypothetical synthesis workflow for L-Tyrosine.

Detailed Experimental Protocols (Hypothetical)

Step 1: Protection of Hydroxyl and Carboxylic Acid Groups

To prevent interference from the acidic protons of the hydroxyl and carboxylic acid groups in subsequent steps, they must be protected. The hydroxyl group can be protected as a benzyl ether, and the carboxylic acid as a methyl ester.

Protocol:

-

Esterification: Dissolve this compound in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, neutralize the acid, and extract the methyl ester with an organic solvent.

-

Etherification: Dissolve the obtained methyl ester in acetone. Add potassium carbonate and benzyl bromide. Reflux the mixture for 8-12 hours. Monitor the reaction by TLC. After completion, filter the solid and evaporate the solvent to obtain the protected intermediate.

Step 2: Sonogashira Coupling for Side Chain Introduction

A two-carbon side chain is introduced by a palladium-catalyzed Sonogashira coupling with a suitable alkyne, such as ethynyltrimethylsilane.

Protocol:

-

Dissolve the protected intermediate in a suitable solvent like THF or DMF.

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

-

Add a base, such as triethylamine or diisopropylethylamine.

-

Bubble argon through the solution to degas, then add ethynyltrimethylsilane.

-

Heat the reaction mixture at 50-70°C and monitor by TLC.

-

Upon completion, perform an aqueous workup and purify the product by column chromatography.

-

The trimethylsilyl group can be removed using a fluoride source like TBAF to yield the terminal alkyne.

Step 3: Hydration of the Alkyne

The alkyne is hydrated to form a methyl ketone, which is a precursor to the amine.

Protocol:

-

Dissolve the alkyne intermediate in a mixture of formic acid and water.

-

Add a catalytic amount of a mercury(II) salt (e.g., HgSO₄) or a gold catalyst.

-

Heat the mixture and monitor the reaction by TLC.

-

Upon completion, perform an aqueous workup, neutralize the acid, and extract the keto intermediate. Purify by column chromatography.

Step 4: Reductive Amination

The ketone is converted to an amine via reductive amination. To achieve stereoselectivity for the L-isomer, a chiral amine or a chiral catalyst could be employed, followed by separation of diastereomers or enantiomers. For a racemic synthesis, ammonia followed by a reducing agent is used.

Protocol (Racemic):

-

Dissolve the keto intermediate in methanol.

-

Add a solution of ammonia in methanol.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction, perform an aqueous workup, and extract the protected amino acid.

Step 5: Deprotection

The protecting groups are removed to yield the final product, L-tyrosine.

Protocol:

-

Ester Hydrolysis: Dissolve the protected amino acid in a mixture of THF and water. Add lithium hydroxide (LiOH) and stir at room temperature. Monitor the reaction by TLC.

-

Hydrogenolysis of Benzyl Ether: After ester hydrolysis, acidify the reaction mixture. The crude product is then dissolved in methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is subjected to a hydrogen atmosphere to cleave the benzyl ether.

-

Purification: After the reaction is complete, filter the catalyst, and purify the crude L-tyrosine by recrystallization or ion-exchange chromatography.

Data Presentation

As this is a hypothetical pathway, no quantitative experimental data is available. The following table outlines the expected inputs and outputs for each step.

| Step | Starting Material | Key Reagents | Expected Product |

| 1. Protection | This compound | Methanol, H₂SO₄, Benzyl bromide, K₂CO₃ | Methyl 2-bromo-5-(benzyloxy)-4-methoxybenzoate |

| 2. Sonogashira Coupling | Protected Intermediate | Ethynyltrimethylsilane, Pd(PPh₃)₄, CuI, Et₃N | Protected alkyne intermediate |

| 3. Hydration | Alkyne Intermediate | HgSO₄ (cat.), Formic acid, Water | Protected keto intermediate |

| 4. Reductive Amination | Keto Intermediate | NH₃, NaBH₃CN | Protected racemic tyrosine |

| 5. Deprotection | Protected racemic tyrosine | LiOH, Pd/C, H₂ | (D,L)-Tyrosine |

Signaling Pathway and Logical Relationship Diagrams

Caption: Key transformations in the hypothetical synthesis.

Conclusion

This technical guide has detailed a hypothetical, yet chemically plausible, pathway for the synthesis of L-tyrosine from this compound. The proposed route utilizes a series of standard organic reactions to build the target molecule. It is important to reiterate that this pathway is conceptual and would require substantial experimental work to be realized. Researchers undertaking such an endeavor should anticipate the need for extensive optimization of reaction conditions, purification methods, and stereochemical control to achieve an efficient and selective synthesis of L-tyrosine. This guide serves as a foundational blueprint for further investigation into novel chemical syntheses of this important amino acid.

The Rising Tide of Substituted Benzoic Acids in Antiviral Research: A Technical Guide

For Immediate Release

In an era marked by the persistent threat of viral outbreaks, the scientific community is in a continuous quest for novel antiviral agents. Among the promising candidates, substituted benzoic acids have emerged as a significant class of small molecules with potent and broad-spectrum antiviral properties. This technical guide provides an in-depth overview of the core antiviral activities of these compounds, detailing their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.

Introduction to Substituted Benzoic Acids as Antiviral Agents

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have long been recognized for their antimicrobial properties. Recent research has illuminated their potential as formidable antiviral agents, effective against a range of enveloped and non-enveloped viruses. The versatility of the benzoic acid scaffold allows for a wide array of substitutions, enabling the fine-tuning of their biological activity, selectivity, and pharmacokinetic profiles. This guide will delve into the specifics of their action against key viral pathogens, including influenza virus, Herpes Simplex Virus (HSV), adenoviruses, and flaviviruses.

Antiviral Spectrum and Potency of Key Substituted Benzoic Acids

The antiviral efficacy of substituted benzoic acids is best illustrated through specific examples that have been extensively studied. The quantitative data for some of the most promising compounds are summarized in the tables below, providing a clear comparison of their potency against various viruses.

Table 1: Anti-Influenza Virus Activity of Substituted Benzoic Acids

| Compound | Virus Strain(s) | Assay | EC50 / IC50 (µM) | Cytotoxicity (CC50 in µM) | Reference(s) |

| NC-5 | Influenza A/FM/1/47 (H1N1) | CPE Reduction | 33.6 | > 640 | [1][2][3] |

| Influenza A/FM/1/47-H275Y (Oseltamivir-resistant H1N1) | CPE Reduction | 32.8 | > 640 | [1][2][3] | |

| 4-(acetylamino)-3-guanidinobenzoic acid | Influenza A (N9 neuraminidase) | Neuraminidase Inhibition | 2.5 | Not Reported | [4][5] |

| BANA-206 | Influenza A virus | Not Specified | Sub-micromolar | Not Reported | [1] |

Table 2: Anti-Herpes Simplex Virus (HSV) and Anti-Adenovirus Activity of Substituted Benzoic Acids

| Compound | Virus Strain(s) | Assay | EC50 / IC50 (µM) | Cytotoxicity (CC50 in µM) | Reference(s) |

| Benzavir-2 | HSV-1 (clinical isolates) | qPCR | Similar to Acyclovir | Not Reported | [6][7] |

| HSV-2 (clinical isolates) | qPCR | Similar to Acyclovir | Not Reported | [6][7] | |

| Adenovirus | Not Specified | 0.6 | Low | [8] | |

| Benzavir-1 | HSV-1 and HSV-2 | qPCR | Active | Not Reported | [6][7] |

Table 3: Anti-Flavivirus Activity of Benzavir-2

| Compound | Virus | Assay | EC50 (µM) | Reference(s) |

| Benzavir-2 | Zika Virus (ZIKV) | Reporter Gene Expression | 0.8 ± 0.1 | [9] |

| West Nile Virus (WNV) | Plaque Reduction | Reduced infection by 3-5 orders of magnitude at 2.5 µM | [9] | |

| Yellow Fever Virus (YFV) | Plaque Reduction | Reduced infection by 3-5 orders of magnitude at 2.5 µM | [9] | |

| Tick-borne Encephalitis Virus | Plaque Reduction | Reduced infection by 3-5 orders of magnitude at 2.5 µM | [9] | |

| Japanese Encephalitis Virus | Plaque Reduction | Reduced infection by 3-5 orders of magnitude at 2.5 µM | [9] | |

| Dengue Virus | Plaque Reduction | Reduced infection by 3-5 orders of magnitude at 2.5 µM | [9] |

Mechanisms of Antiviral Action

The antiviral mechanisms of substituted benzoic acids are diverse and often virus-specific.

Inhibition of Viral Enzymes

A primary mechanism of action, particularly against the influenza virus, is the inhibition of the viral enzyme neuraminidase (NA).[1][3][4][5] NA is crucial for the release of progeny virions from infected cells.[10][11] By blocking the active site of this enzyme, substituted benzoic acids can prevent viral spread. The compound 4-(acetylamino)-3-guanidinobenzoic acid is a potent inhibitor of N9 neuraminidase.[4][5]

Suppression of Viral Protein Expression

Studies on the compound NC-5 have shown that it can suppress the expression of key viral proteins, such as nucleoprotein (NP) and matrix protein 1 (M1), during the late stages of influenza virus biosynthesis.[1][3] This interference with the viral replication cycle contributes significantly to its antiviral effect.

Modulation of Host Cell Signaling Pathways

While direct targeting of viral components is a key strategy, some benzoic acid derivatives may also exert their antiviral effects by modulating host cell signaling pathways that are hijacked by viruses for their replication. Influenza virus, for instance, is known to exploit cellular signaling pathways such as the Raf/MEK/ERK and NF-κB pathways.[12][13] Although direct evidence linking specific substituted benzoic acids to the modulation of these pathways in a viral context is still emerging, the anti-inflammatory properties of some benzoic acid derivatives, which are known to involve pathways like NF-κB, suggest a potential for dual-action antiviral and immunomodulatory effects.[14][15] Further research is warranted to fully elucidate these mechanisms.

Experimental Protocols for Antiviral Evaluation

The assessment of the antiviral activity of substituted benzoic acids relies on a set of standardized in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

Cytopathic Effect (CPE) Reduction Assay

This assay is a widely used method to screen for antiviral agents by measuring their ability to protect host cells from virus-induced damage and death.[6]

Protocol:

-

Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

-

Infection and Treatment: Infect the cell monolayer with a known titer of the virus. Immediately after infection, add the different concentrations of the test compound to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plate at the optimal temperature and CO2 concentration for viral replication (e.g., 37°C, 5% CO2).

-

CPE Observation: Monitor the cells daily for the appearance of cytopathic effects, such as cell rounding, detachment, and lysis.

-

Quantification: After a set incubation period (e.g., 48-72 hours), quantify the cell viability using a suitable method, such as the MTT assay or crystal violet staining.

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral CPE.

Plaque Reduction Assay

This assay quantifies the reduction in the number of infectious virus particles in the presence of an antiviral compound.

Protocol:

-

Cell Seeding: Seed 6-well or 12-well plates with a susceptible cell line to form a confluent monolayer.

-

Virus and Compound Incubation: In separate tubes, pre-incubate a known titer of the virus with serial dilutions of the test compound for a specific period (e.g., 1 hour).

-

Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures.

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentration of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions (plaques).

-

Incubation: Incubate the plates for several days until plaques are visible.

-

Staining and Counting: Fix the cells with a fixative (e.g., formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.

Neuraminidase Inhibition Assay

This assay is specific for influenza virus and measures the ability of a compound to inhibit the enzymatic activity of neuraminidase.

Protocol:

-

Reagents: Prepare a fluorescent substrate for neuraminidase, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Reaction Setup: In a 96-well plate, mix the influenza virus (as a source of neuraminidase) with serial dilutions of the test compound.

-

Incubation: Incubate the virus-compound mixture for a defined period to allow for inhibitor binding.

-

Substrate Addition: Add the MUNANA substrate to each well to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37°C to allow the neuraminidase to cleave the substrate.

-